(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that have been widely studied for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and antiviral effects .
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones in the presence of triethylamine . The structures of the synthesized compounds are usually confirmed using spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused with a pyrimidine ring . The exact structure ofThis compound
would need to be confirmed using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods to synthesize diverse heterocyclic compounds, including pyrazolo[5,1‐c]triazines, pyrazolo[1,5‐a]pyrimidines, and triazolo[4,5-d]pyrimidines, which are crucial for pharmaceutical and material science applications. For instance, Abdelhamid, Shokry, and Tawfiek (2012) synthesized compounds from sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, elucidating their structures through elemental analysis and spectral data (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, expanding the application of heterocyclic chemistry in medicinal chemistry (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Evaluation of Heterocycles
The biological evaluation of synthesized heterocyclic compounds is crucial for discovering new therapeutic agents. Patel, Agravat, and Shaikh (2011) reported the synthesis of amide derivatives from 2-amino substituted benzothiazoles and their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Moreover, El-Agrody et al. (2001) synthesized [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives with tested antimicrobial activity, contributing to the pool of potential antimicrobial and antiviral compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Advanced Materials and Chemical Intermediates
The development of novel heterocyclic compounds also impacts the field of advanced materials and chemical intermediates. Hwang, Tu, Wang, and Lee (2006) detailed the synthesis and molecular structure of a triazolo[3,4-f][1,2,4]triazin compound, demonstrating applications in material science through its extensive intermolecular hydrogen bonding and pi-pi stacking interactions (Hwang, Tu, Wang, & Lee, 2006).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death in cancer cells .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This indicates that the compound is effective in inhibiting the growth of these cancer cell lines .
Future Directions
Triazolopyrimidines, including (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
, are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-17-7-9-19(10-8-17)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSVYRCHHNPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.